2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide
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Description
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN7O2 and its molecular weight is 451.92. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential
Pyrazole derivatives, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have been explored for their antipsychotic-like properties in behavioral animal tests. These compounds, distinct from typical antipsychotics, do not interact with dopamine receptors, suggesting an alternative mechanism of action for antipsychotic effects (Wise et al., 1987).
Antimicrobial and Anticancer Activities
Research on pyrazole and oxadiazole derivatives has demonstrated promising antimicrobial and anticancer activities. These compounds have been synthesized with different substituents, indicating their versatility and potential in medicinal chemistry. For example, thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety exhibited significant antimicrobial properties (Gouda et al., 2010).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals such as Co(II) and Cu(II). These complexes, through hydrogen bonding in their self-assembly process, demonstrated significant antioxidant activities (Chkirate et al., 2019).
Novel Synthesis Methods and In Vivo Studies
Studies have also focused on novel synthesis methods for pyrazole derivatives and their in vivo evaluation for anticancer and antiangiogenic effects. These efforts highlight the potential of such compounds in therapeutic applications, particularly in cancer therapy (Chandrappa et al., 2010).
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O2/c1-13-7-3-5-9-15(13)20-27-22(32-29-20)18-19(24)30(28-21(18)25-2)12-17(31)26-11-14-8-4-6-10-16(14)23/h3-10H,11-12,24H2,1-2H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFARPZVFFDWQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NCC4=CC=CC=C4Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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